molecular formula C9H16ClNO2 B2375800 7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride CAS No. 2243510-57-6

7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride

Cat. No. B2375800
CAS RN: 2243510-57-6
M. Wt: 205.68
InChI Key: JQPQQQZCYBACMQ-UHFFFAOYSA-N
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Description

“7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride” is a chemical compound . It is related to 7-azaspiro[3.5]nonane-7-carboxamide compounds, which are known to be modulators of fatty acid amide hydrolase (FAAH) activity . These compounds are useful in treating diseases or conditions associated with FAAH activity, including various types of pain, inflammatory conditions, cognitive disorders, and cardiovascular disease .

Scientific Research Applications

Synthesis and Chemical Properties

  • A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described, highlighting its potential in creating complex spirocyclic oxetanes and tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).
  • Another synthesis approach developed for N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester demonstrates the compound's versatility in chemical synthesis (Slavinskaya et al., 1996).
  • The compound has been used in a one-pot synthesis process to create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating its efficiency in organic synthesis (Huynh, Nguyen, & Nishino, 2017).

Potential in Drug Discovery

  • Research on spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) identified 7-azaspiro[3.5]nonane as a lead scaffold, indicating its significance in medicinal chemistry (Meyers et al., 2011).
  • The molecule's diversity has been exploited in the synthesis of functionalized pyrrolidines, piperidines, and azepines, which are key scaffolds in drug discovery (Wipf, Stephenson, & Walczak, 2004).

Biological Applications

  • Novel 7-azaspiro[3.5]nonane derivatives have been synthesized and evaluated as GPR119 agonists, showing potential in treating diabetes (Matsuda et al., 2018).
  • N-phenylamino derivatives of 2-azaspiro[4.4]nonane have been studied for their anticonvulsant properties, further emphasizing the compound's utility in pharmaceutical research (Kamiński, Obniska, & Dybała, 2008).

properties

IUPAC Name

7-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-10-5-4-9(7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPQQQZCYBACMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243510-57-6
Record name 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride
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